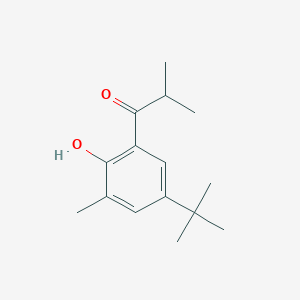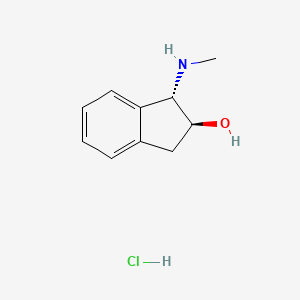
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amination: The dihydroindene compound is then subjected to amination using methylamine.
Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, amines, and alcohols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(ethylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
- rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrobromide, trans
Uniqueness
rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is unique due to its specific stereochemistry and the resulting biological activity. Its distinct molecular structure allows for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10-;/m0./s1 |
Clé InChI |
SUDXPZFAPWXMHU-IYPAPVHQSA-N |
SMILES isomérique |
CN[C@@H]1[C@H](CC2=CC=CC=C12)O.Cl |
SMILES canonique |
CNC1C(CC2=CC=CC=C12)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


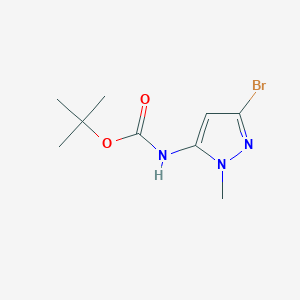

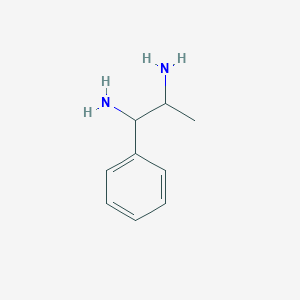
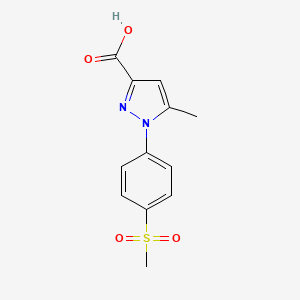


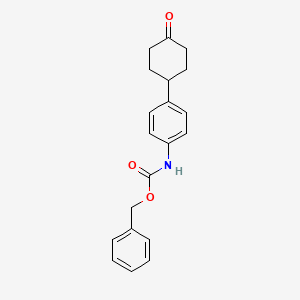
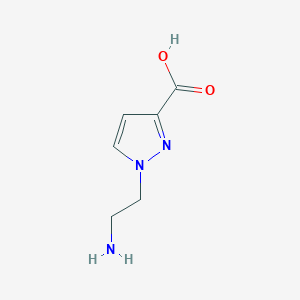
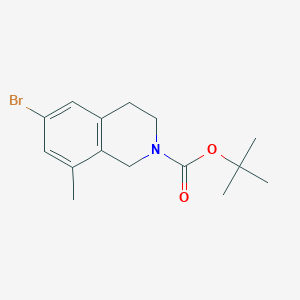
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)


